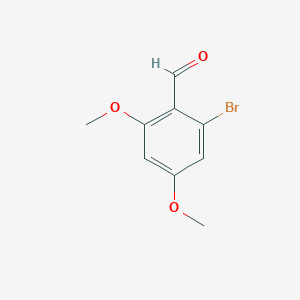

2-Bromo-4,6-dimethoxybenzaldehyde

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-4,6-dimethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-12-6-3-8(10)7(5-11)9(4-6)13-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEKSAHQVDKQWST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Br)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Bromo-4,6-dimethoxybenzaldehyde

This compound is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of complex organic molecules. Its structure is characterized by a benzene ring substituted with an aldehyde group, a bromine atom, and two electron-donating methoxy groups. This unique combination of functional groups imparts a versatile reactivity profile, making it a strategic building block for researchers in medicinal chemistry, drug development, and materials science. The aldehyde offers a gateway for carbon chain extension and the formation of various heterocyclic systems, while the aryl bromide is a prime handle for transition-metal-catalyzed cross-coupling reactions.[1] The methoxy groups significantly influence the electronic properties of the aromatic ring, activating it towards certain reactions and directing the regiochemical outcome of synthetic transformations.[1]

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safe handling of this compound, offering field-proven insights for its effective application in research and development.

Physicochemical and Structural Properties

A clear understanding of a compound's physical and structural properties is fundamental to its application. Key identifiers and properties for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₉H₉BrO₃ | [2] |

| Molecular Weight | 245.07 g/mol | [2] |

| CAS Number | 81574-69-8 | [2] |

| Appearance | Typically a solid powder | N/A |

| Canonical SMILES | COC1=CC(=C(C(=C1)Br)C=O)OC | [2] |

| InChIKey | PEKSAHQVDKQWST-UHFFFAOYSA-N | [2] |

| Monoisotopic Mass | 243.97351 Da | [2] |

Synthesis and Spectroscopic Characterization

Synthetic Pathways

The synthesis of this compound typically involves the introduction of the bromo and formyl groups onto a pre-existing dimethoxybenzene core. A common and efficient method is the Vilsmeier-Haack formylation of 3,5-dimethoxybromobenzene. This reaction utilizes a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, which acts as the electrophile to install the aldehyde group onto the activated aromatic ring.[1]

Alternatively, electrophilic bromination of a dimethoxybenzaldehyde precursor can be employed. However, careful control of reaction conditions is crucial to ensure the desired regioselectivity, as the directing effects of the methoxy and aldehyde groups can lead to mixtures of isomers.[3][4]

Spectroscopic Profile

-

¹H NMR: The spectrum would feature a singlet for the aldehyde proton (CHO) at a downfield chemical shift, typically around δ 9.5-10.5 ppm. Two distinct singlets would appear for the methoxy group protons (-OCH₃) around δ 3.8-4.0 ppm. The two aromatic protons would appear as singlets in the aromatic region (δ 6.5-7.5 ppm).

-

¹³C NMR: The carbonyl carbon of the aldehyde would be observed at a characteristic downfield shift (δ 185-195 ppm). The aromatic carbons would appear in the δ 100-165 ppm range, with the carbons attached to the oxygen and bromine atoms showing distinct shifts. The methoxy carbons would be found further upfield.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band corresponding to the C=O stretch of the aldehyde would be prominent around 1680-1700 cm⁻¹. C-O stretching vibrations for the methoxy groups would appear in the 1200-1250 cm⁻¹ region, and the C-Br stretch would be observed at lower wavenumbers.[4]

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio).[4]

Core Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups: the aldehyde and the aryl bromide.

Caption: Key reactivity sites of this compound.

Transformations of the Aldehyde Group

The electrophilic carbonyl carbon is a focal point for numerous synthetic transformations.[1]

-

Nucleophilic Addition: It readily reacts with organometallic reagents such as Grignard or organolithium compounds to form secondary alcohols. The steric hindrance from the ortho-bromo and ortho-methoxy groups may necessitate optimized reaction conditions, such as the use of a more reactive organometallic reagent or an appropriate Lewis acid catalyst.[7]

-

Reduction: The aldehyde can be selectively reduced to a primary alcohol, (2-Bromo-4,6-dimethoxyphenyl)methanol, using mild reducing agents like sodium borohydride (NaBH₄). More forceful reduction conditions, such as a Wolff-Kishner or Clemmensen reduction, can convert the aldehyde to a methyl group, yielding 1-Bromo-2-methyl-3,5-dimethoxybenzene.[1][3]

-

Condensation Reactions: It serves as an excellent substrate for condensation reactions. For example, the Wittig reaction allows for the formation of a carbon-carbon double bond, converting the aldehyde into a substituted styrene. Similarly, Claisen-Schmidt or Knoevenagel condensations can be used to construct a wide variety of α,β-unsaturated systems and heterocyclic scaffolds.[1]

Transformations of the Aryl Bromide: The Cross-Coupling Nexus

The carbon-bromine bond is a key feature for modern synthetic chemistry, providing a robust handle for transition-metal-catalyzed cross-coupling reactions.[1] These methods have revolutionized molecular construction by enabling the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.[1]

-

Suzuki-Miyaura Coupling: This is arguably the most important reaction involving the aryl bromide moiety. It allows for the coupling of this compound with a wide range of boronic acids or their esters in the presence of a palladium catalyst and a base.[8] This reaction is fundamental for the synthesis of biaryl compounds, which are common structural motifs in pharmaceuticals and advanced materials.

-

Other Cross-Coupling Reactions: Beyond the Suzuki reaction, the aryl bromide can participate in other significant transformations, including:

-

Heck Reaction: Coupling with alkenes.

-

Sonogashira Reaction: Coupling with terminal alkynes.

-

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by coupling with amines.[1]

-

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative, field-proven methodology for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Objective: To synthesize a 2-aryl-4,6-dimethoxybenzaldehyde derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Caption: Standard workflow for a Suzuki-Miyaura coupling reaction.

Materials:

-

This compound (1.0 equivalent)

-

Arylboronic acid (1.2-1.5 equivalents)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)

-

Base (e.g., anhydrous K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)

-

Degassed solvents (e.g., a mixture of Toluene, Ethanol, and Water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, the base, and the palladium catalyst.

-

Causality: Using an oven-dried flask is critical to exclude moisture, which can lead to protodeboronation of the boronic acid and deactivation of the catalyst.

-

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill it with an inert gas (e.g., Nitrogen or Argon) three times.

-

Causality: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) state. Maintaining an inert atmosphere is essential for catalytic activity.[8]

-

-

Solvent Addition: Add the degassed solvent system via syringe. A common solvent system is a mixture such as toluene/ethanol/water (e.g., 4:1:1).

-

Causality: The solvent system is chosen to dissolve all reactants. The presence of water is often crucial for the base to effectively participate in the transmetalation step of the catalytic cycle. Degassing removes dissolved oxygen.

-

-

Reaction Execution: Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Causality: Heating provides the necessary activation energy for the reaction, particularly the initial oxidative addition step.

-

-

Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with water and an organic solvent like ethyl acetate. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).

-

Isolation: Combine the organic layers, wash with brine to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.

Safety and Handling

As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound.

-

GHS Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.[9][10]

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9] Avoid contact with skin and eyes.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[11]

Conclusion

This compound is a powerful and versatile synthetic intermediate. The strategic placement of its aldehyde, bromo, and dimethoxy functional groups provides researchers with multiple avenues for molecular elaboration. A thorough understanding of its reactivity, particularly the orthogonal nature of its aldehyde and aryl bromide moieties, allows for the rational design of complex synthetic routes. By adhering to established protocols and rigorous safety standards, scientists can effectively leverage the chemical properties of this compound to advance research in drug discovery and materials science.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11402303, this compound. Available: [Link]

- ChemSynthesis (2024). This compound. Available: [Link]

- Pertanika Journal of Science & Technology (1982). Bromination of 2,5-dimethoxybenzaldehyde. Available: [Link]

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 618538, 2-Bromo-3,4-dimethoxybenzaldehyde. Available: [Link]

- PubChemLite (n.d.). This compound (C9H9BrO3). Available: [Link]

- Sciencemadness Discussion Board (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. Available: [Link]

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70699611, 4-Bromo-2,6-dimethoxybenzaldehyde. Available: [Link]

- The Royal Society of Chemistry (n.d.).

- The Royal Society of Chemistry (n.d.).

- SciELO (2020). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Available: [Link]

- SunanKalijaga.org (2024). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Available: [Link]

- Beilstein Journals (n.d.).

- SunanKalijaga.org (2024). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Available: [Link]

- Organic Syntheses (n.d.). 2-bromo-4-methylbenzaldehyde. Available: [Link]

- ResearchGate (2017). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Available: [Link]

- Andrew G. Myers Research Group, Harvard University (n.d.). The Suzuki Reaction. Available: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C9H9BrO3 | CID 11402303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. psasir.upm.edu.my [psasir.upm.edu.my]

- 4. One moment, please... [sunankalijaga.org]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pfaltzandbauer.com [pfaltzandbauer.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 2-Bromo-4,6-dimethoxybenzaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4,6-dimethoxybenzaldehyde is a substituted aromatic aldehyde that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom ortho to the aldehyde and flanked by two methoxy groups, provides a versatile scaffold for the construction of complex molecular architectures. The interplay between the electron-withdrawing aldehyde, the electron-donating methoxy groups, and the reactive bromo-substituent makes this compound a strategic intermediate in the synthesis of novel compounds, particularly in the fields of medicinal chemistry and materials science. This guide provides an in-depth overview of its chemical properties, a plausible synthetic route based on established methodologies, its reactivity, and its potential applications in research and development.

Core Compound Identification and Properties

Chemical Identity:

| Identifier | Value | Source |

| IUPAC Name | This compound | [PubChem][1] |

| CAS Number | 81574-69-8 | [PubChem][1] |

| Molecular Formula | C₉H₉BrO₃ | [PubChem][1] |

| Molecular Weight | 245.07 g/mol | [PubChem][1] |

| Canonical SMILES | COC1=CC(=C(C(=C1)Br)C=O)OC | [PubChem][1] |

| InChI Key | PEKSAHQVDKQWST-UHFFFAOYSA-N | [PubChem][1] |

Physicochemical Properties:

Structural Representation:

The structure of this compound is characterized by a benzene ring substituted with an aldehyde group at position 1, a bromine atom at position 2, and two methoxy groups at positions 4 and 6.

A 2D representation of this compound.

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway:

The synthesis of this compound can be envisioned through the direct bromination of 2,4-dimethoxybenzaldehyde. The two methoxy groups are ortho, para-directing and strongly activating, while the aldehyde group is meta-directing and deactivating. The positions ortho and para to the methoxy groups are 3, 5, and 6. The position meta to the aldehyde is 3 and 5. Therefore, positions 3 and 5 are strongly activated. The position ortho to the aldehyde is sterically hindered. Given the electronic directing effects, the bromine is expected to add at the position most activated by the methoxy groups and not sterically hindered, which would be the 6-position.

Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed):

This protocol is based on analogous bromination reactions of substituted dimethoxybenzaldehydes.[2]

-

Reaction Setup: To a solution of 2,4-dimethoxybenzaldehyde (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add N-bromosuccinimide (NBS) (1.0-1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, pour the reaction mixture into ice-water and stir to precipitate the crude product.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Self-Validation and Characterization:

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the substitution pattern and the absence of isomeric impurities.

-

Mass Spectrometry: To verify the molecular weight and isotopic pattern of bromine.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (aldehyde C=O, C-O ether, C-Br).

-

Melting Point Analysis: To assess the purity of the final product.

While experimental spectra for this specific compound are not widely published, spectral data for numerous related bromo-dimethoxybenzaldehyde isomers are available and can serve as a reference for spectral interpretation.[3][4]

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the reactivity of its functional groups. The bromine atom is particularly valuable as it allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions.

Key Reactions and Mechanistic Insights:

Suzuki-Miyaura Cross-Coupling: The bromine atom can readily participate in palladium-catalyzed Suzuki-Miyaura coupling reactions with a wide range of boronic acids or their esters.[5][6] This reaction is a powerful tool for constructing biaryl and heteroaryl-aryl linkages, which are common structural motifs in many biologically active molecules.[7]

The catalytic cycle for the Suzuki-Miyaura reaction involves three main steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.[6]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, displacing the halide. This step typically requires a base to activate the organoboron species.[5]

-

Reductive Elimination: The two organic fragments on the palladium(II) complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.[6]

Workflow for the Suzuki-Miyaura coupling of this compound.

Other Potential Reactions:

-

Buchwald-Hartwig Amination: For the synthesis of N-aryl compounds.

-

Sonogashira Coupling: To introduce alkyne functionalities.

-

Heck Reaction: For the formation of carbon-carbon bonds with alkenes.

-

Aldehyde Chemistry: The aldehyde group can undergo a wide range of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions (e.g., Wittig, Horner-Wadsworth-Emmons).

The dimethoxybenzaldehyde scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse biological activities.[8] The specific substitution pattern of this compound makes it a unique starting material for generating libraries of novel compounds for drug discovery screening.

Safety and Handling

Hazard Identification:

Based on GHS classifications for this compound, the primary hazards are:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.

-

Handling Practices: Avoid contact with skin, eyes, and clothing. Avoid creating dust. Wash hands thoroughly after handling.

First Aid Measures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Disposal:

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter the environment.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. While detailed experimental data for this specific isomer is limited in publicly accessible literature, its synthesis can be reliably predicted based on established chemical principles. Its strategic placement of a reactive bromine atom and an aldehyde functional group on a dimethoxy-activated benzene ring makes it a highly useful intermediate for the construction of complex molecules, particularly through palladium-catalyzed cross-coupling reactions. For researchers in drug discovery and materials science, this compound offers a unique starting point for the development of novel chemical entities with potentially interesting biological or physical properties. As with all chemical reagents, it should be handled with appropriate safety precautions in a laboratory setting.

References

- PubChem. This compound.

- The Royal Society of Chemistry. Electronic Supplementary Information for "Design of recyclable TEMPO derivatives bearing ionic liquid moiety and NN-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines". [Link]

- The Royal Society of Chemistry. Supporting Information for "A mild and efficient method for the oxidation of alcohols to aldehydes and ketones with TEMPO and trichloroisocyanuric acid". [Link]

- SciELO. Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. [Link]

- Wikipedia. Suzuki reaction. [Link]

- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

Sources

- 1. This compound | C9H9BrO3 | CID 11402303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

A Comprehensive Guide to the Synthesis of 2-Bromo-4,6-dimethoxybenzaldehyde

For Researchers, Scientists, and Professionals in Drug Development

Introduction: Strategic Importance of 2-Bromo-4,6-dimethoxybenzaldehyde

This compound is a substituted aromatic aldehyde that serves as a crucial building block in the synthesis of various complex organic molecules. Its unique substitution pattern, featuring a reactive aldehyde group, two electron-donating methoxy groups, and a strategically placed bromine atom, makes it a valuable precursor in medicinal chemistry and materials science. The bromine atom, in particular, offers a versatile handle for further functionalization through cross-coupling reactions, while the aldehyde can be readily transformed into a wide array of functional groups. This guide provides a detailed, mechanistically-grounded protocol for the synthesis of this important intermediate, designed for practical application in a research and development setting.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach to this compound points to a two-step sequence starting from the commercially available and cost-effective 1,3-dimethoxybenzene. The key transformations are:

-

Electrophilic Aromatic Bromination: Introduction of a bromine atom onto the aromatic ring.

-

Formylation: Installation of the aldehyde group.

The order of these steps is critical. The two methoxy groups in 1,3-dimethoxybenzene are strongly activating and ortho-, para-directing. This directs electrophiles to the 2-, 4-, and 6-positions. Performing bromination first is advantageous as it can be controlled to favor mono-substitution, yielding 2-bromo-1,3-dimethoxybenzene. Subsequent formylation of this intermediate is then directed by the combined influence of the two methoxy groups and the bromine atom to the desired 4- or 6-position, leading to the target molecule. The Vilsmeier-Haack reaction is the formylation method of choice due to its effectiveness with electron-rich aromatic systems.[1][2][3]

Detailed Synthesis Pathway

The synthesis is a two-stage process: the bromination of 1,3-dimethoxybenzene followed by the Vilsmeier-Haack formylation of the resulting 2-bromo-1,3-dimethoxybenzene.

Quantitative Data and Reagent Properties

| Reagent | Formula | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Hazards |

| 1,3-Dimethoxybenzene | C₈H₁₀O₂ | 138.16 | 1.054 | 217 | Irritant |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | - | - (decomposes) | Corrosive, Oxidizer |

| Acetonitrile | C₂H₃N | 41.05 | 0.786 | 82 | Flammable, Irritant |

| 2-Bromo-1,3-dimethoxybenzene | C₈H₉BrO₂ | 217.06 | - | - | Irritant |

| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | 1.645 | 106 | Corrosive, Toxic |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 0.944 | 153 | Irritant, Teratogen |

| This compound | C₉H₉BrO₃ | 245.07 | - | - | Unknown |

Experimental Workflow Diagram

Caption: Overall workflow for the two-step synthesis of this compound.

Step 1: Synthesis of 2-Bromo-1,3-dimethoxybenzene

Causality and Experimental Choices:

-

Reagent Selection: N-Bromosuccinimide (NBS) is chosen as the brominating agent. It is a reliable source of electrophilic bromine and is easier and safer to handle than liquid bromine.

-

Solvent: Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants and facilitates the reaction without participating in it.

-

Temperature Control: The reaction is run at room temperature to provide sufficient energy for the reaction to proceed at a reasonable rate without promoting over-bromination or side reactions.

Detailed Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,3-dimethoxybenzene (1.0 eq) in acetonitrile.

-

To this solution, add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, remove the acetonitrile under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 2-bromo-1,3-dimethoxybenzene, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Vilsmeier-Haack Formylation to Yield this compound

Causality and Experimental Choices:

-

Reagent Formation: The Vilsmeier reagent, a chloroiminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4][5] This electrophile is mild enough to react selectively with the electron-rich brominated intermediate.

-

Temperature Control: The initial addition is carried out at 0°C to control the exothermic reaction of POCl₃ with DMF. The reaction is then allowed to warm to room temperature to drive the formylation to completion.

-

Workup: The intermediate iminium salt is hydrolyzed during the aqueous workup to liberate the final aldehyde product.

Detailed Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place anhydrous DMF (10 eq).

-

Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (3 eq) dropwise with vigorous stirring. A white solid (the Vilsmeier reagent) will form.

-

Stir the mixture at 0°C for 30 minutes, then add a solution of 2-bromo-1,3-dimethoxybenzene (1.0 eq) in a small amount of anhydrous DMF.

-

Allow the reaction mixture to slowly warm to room temperature and then heat to 60-70°C for 2-4 hours. Monitor the reaction by TLC.

-

After completion, cool the mixture to 0°C and carefully quench the reaction by pouring it onto crushed ice.

-

Neutralize the solution with a saturated sodium bicarbonate or sodium acetate solution.

-

Extract the product with ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Mechanistic Insights

Mechanism of Electrophilic Bromination and Vilsmeier-Haack Formylation

Caption: Simplified logical flow of the key reaction mechanisms.

Characterization and Purity Assessment

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

-

¹H NMR: Expect characteristic signals for the aldehyde proton (~10 ppm), the aromatic protons, and the two methoxy groups.

-

¹³C NMR: The spectrum will show distinct peaks for the carbonyl carbon (~190 ppm), the aromatic carbons (including the carbon attached to bromine), and the methoxy carbons.

-

Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of C₉H₉BrO₃, and the isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) should be observed.

-

Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretching frequency around 1680-1700 cm⁻¹.

-

Melting Point: A sharp melting point range indicates high purity.

Safety and Handling

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, is mandatory.

-

Specific Hazards:

-

N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Avoid contact with skin and eyes.

-

Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Handle with extreme care under anhydrous conditions.

-

N,N-Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.

-

Solvents: Acetonitrile, ethyl acetate, and dichloromethane are flammable and/or volatile. Handle away from ignition sources.

-

Conclusion

This guide outlines a reliable and well-precedented two-step synthesis for this compound from 1,3-dimethoxybenzene. The described protocol, grounded in established organic chemistry principles, offers a practical pathway for obtaining this key synthetic intermediate. By understanding the causality behind the choice of reagents and conditions, researchers can effectively troubleshoot and adapt this methodology for their specific needs in the development of novel chemical entities.

References

- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.

- Wikipedia. (2023). Vilsmeier–Haack reaction.

- Cambridge University Press. (n.d.). Vilsmeier-Haack Reaction.

- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.

Sources

- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

A Technical Guide to the Spectroscopic Characterization of 2-Bromo-4,6-dimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4,6-dimethoxybenzaldehyde is a substituted aromatic aldehyde of significant interest in synthetic organic chemistry. Its utility as a versatile intermediate stems from the unique interplay of its functional groups: a reactive aldehyde, electron-donating methoxy groups, and a strategically positioned bromine atom. This combination allows for a diverse range of chemical transformations, making it a valuable building block in the synthesis of complex molecules, including potential pharmaceutical agents.

Accurate structural elucidation and purity assessment are paramount in any synthetic workflow. Spectroscopic techniques provide the most powerful and non-destructive means to achieve this. This in-depth guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretations are based on established principles and comparative analysis with structurally related compounds.

Molecular Structure and Key Features

The molecular structure of this compound forms the basis for interpreting its spectroscopic data. The key features influencing its spectral properties are:

-

Benzaldehyde Core: The aldehyde group (-CHO) is a strong electron-withdrawing group, significantly influencing the electronic environment of the aromatic ring.

-

Methoxy Groups (-OCH₃): Located at positions 4 and 6, these are strong electron-donating groups. Their resonance effects increase the electron density on the aromatic ring, particularly at the ortho and para positions.

-

Bromine Atom (-Br): Situated at position 2, bromine is an electronegative atom that exerts an inductive electron-withdrawing effect and a weaker resonance-donating effect. Its steric bulk can also influence the conformation of the adjacent aldehyde group.

These competing electronic and steric effects create a unique spectral fingerprint for the molecule.

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_CHO [label="C"]; O_CHO [label="O"]; H_CHO [label="H"]; Br [label="Br", fontcolor="#EA4335"]; O4 [label="O"]; C_Me4 [label="CH₃"]; O6 [label="O"]; C_Me6 [label="CH₃"]; H3 [label="H"]; H5 [label="H"];

// Benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents C1 -- C_CHO; C_CHO -- O_CHO [len=0.8]; C_CHO -- H_CHO [len=0.8]; C2 -- Br; C4 -- O4; O4 -- C_Me4 [len=0.8]; C6 -- O6; O6 -- C_Me6 [len=0.8]; C3 -- H3; C5 -- H5;

// Positioning C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; C_CHO [pos="0,2.8!"]; O_CHO [pos="-0.8,3.6!"]; H_CHO [pos="0.8,3.6!"]; Br [pos="-2.6,1.5!"]; O4 [pos="0,-2.8!"]; C_Me4 [pos="-0.8,-3.6!"]; O6 [pos="2.6,1.5!"]; C_Me6 [pos="3.4,0.75!"]; H3 [pos="-2.3,-1.5!"]; H5 [pos="2.3,-1.5!"]; }

Figure 1: Molecular Structure of this compound

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in a molecule. The expected ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the aldehydic, aromatic, and methoxy protons.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.3 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~6.5 | Doublet, J ≈ 2 Hz | 1H | Aromatic proton (H-5) |

| ~6.3 | Doublet, J ≈ 2 Hz | 1H | Aromatic proton (H-3) |

| ~3.9 | Singlet | 3H | Methoxy protons (-OCH₃) |

| ~3.8 | Singlet | 3H | Methoxy protons (-OCH₃) |

Rationale Behind the Assignments

-

Aldehyde Proton (~10.3 ppm): The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing nature of the carbonyl group and the anisotropic effect of the benzene ring. This results in a characteristic downfield chemical shift, typically appearing as a sharp singlet.

-

Aromatic Protons (~6.3-6.5 ppm): The two aromatic protons, H-3 and H-5, are situated meta to each other. Due to the strong shielding effect of the two ortho/para directing methoxy groups, these protons are expected to resonate at a significantly upfield region for aromatic protons. The small coupling constant (J ≈ 2 Hz) is characteristic of a meta-coupling. The slight difference in their chemical shifts would arise from the differential influence of the adjacent bromine and aldehyde groups.

-

Methoxy Protons (~3.8-3.9 ppm): The two methoxy groups are in slightly different chemical environments. One is ortho to the bromine and para to the other methoxy group, while the other is ortho to the aldehyde and para to the bromine. This subtle difference may result in two distinct singlets for the six methoxy protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The expected spectrum for this compound will show distinct signals for the carbonyl, aromatic, and methoxy carbons.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~189 | Carbonyl carbon (C=O) |

| ~165 | Aromatic carbon (C-4 or C-6) |

| ~162 | Aromatic carbon (C-6 or C-4) |

| ~135 | Aromatic carbon (C-1) |

| ~115 | Aromatic carbon (C-2) |

| ~98 | Aromatic carbon (C-5) |

| ~96 | Aromatic carbon (C-3) |

| ~56 | Methoxy carbon (-OCH₃) |

| ~55 | Methoxy carbon (-OCH₃) |

Rationale Behind the Assignments

-

Carbonyl Carbon (~189 ppm): The aldehyde carbonyl carbon is significantly deshielded and appears far downfield.

-

Aromatic Carbons (96-165 ppm): The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbons bearing the electron-donating methoxy groups (C-4 and C-6) will be the most downfield shifted among the ring carbons. The carbon attached to the bromine (C-2) will also be downfield due to the electronegativity of bromine. The carbon bearing the aldehyde group (C-1) will be deshielded. The carbons with attached protons (C-3 and C-5) will be the most upfield-shifted aromatic carbons due to the strong shielding from the methoxy groups.

-

Methoxy Carbons (~55-56 ppm): The carbons of the methoxy groups typically appear in the 55-60 ppm range. The slight difference in their chemical environment may lead to two distinct signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-2850 | Medium | C-H stretch (aromatic and aliphatic) |

| 2850-2750 | Weak | C-H stretch (aldehyde) |

| ~1685 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1470 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1250, ~1050 | Strong | C-O stretch (aryl ether) |

| ~850 | Strong | C-H out-of-plane bend (aromatic) |

| Below 700 | Medium | C-Br stretch |

Rationale Behind the Assignments

-

C-H Stretches: The spectrum will show characteristic C-H stretching vibrations for the aromatic ring and the methoxy groups in the 3000-2850 cm⁻¹ region. A weak but distinct pair of bands around 2850-2750 cm⁻¹ is a hallmark of the aldehyde C-H stretch (Fermi resonance).

-

C=O Stretch: A strong, sharp absorption band around 1685 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the aromatic aldehyde.

-

C=C Stretches: Aromatic ring C=C stretching vibrations typically appear as a pair of bands around 1600 cm⁻¹ and 1470 cm⁻¹.

-

C-O Stretches: Strong absorptions corresponding to the asymmetric and symmetric C-O stretching of the aryl ether linkages of the methoxy groups will be prominent in the fingerprint region (~1250 cm⁻¹ and ~1050 cm⁻¹).

-

C-Br Stretch: The C-Br stretching vibration is expected to appear at lower wavenumbers, typically below 700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₉H₉BrO₃), the molecular weight is approximately 244.07 g/mol .[1]

Predicted Mass Spectrum Data

The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This will result in two peaks of nearly equal intensity at m/z 244 and 246.

Key Fragmentation Pathways:

-

Loss of H·: A peak at [M-1]⁺ (m/z 243/245) corresponding to the loss of the aldehydic hydrogen radical is expected.

-

Loss of ·CHO: A peak at [M-29]⁺ (m/z 215/217) from the loss of the formyl radical is a common fragmentation for benzaldehydes.

-

Loss of ·CH₃: A peak at [M-15]⁺ (m/z 229/231) due to the loss of a methyl radical from one of the methoxy groups.

-

Loss of Br·: A peak at [M-79/81]⁺ (m/z 165) corresponding to the loss of the bromine radical.

M [label="[M]⁺\nm/z 244/246", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M_minus_H [label="[M-H]⁺\nm/z 243/245"]; M_minus_CHO [label="[M-CHO]⁺\nm/z 215/217"]; M_minus_CH3 [label="[M-CH₃]⁺\nm/z 229/231"]; M_minus_Br [label="[M-Br]⁺\nm/z 165"];

M -> M_minus_H [label="- H·"]; M -> M_minus_CHO [label="- ·CHO"]; M -> M_minus_CH3 [label="- ·CH₃"]; M -> M_minus_Br [label="- Br·"]; }

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway

Experimental Protocol: A Representative Workflow for NMR Analysis

This protocol outlines a standard procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

-

NMR tube (5 mm)

-

Pasteur pipette

-

Vortex mixer

Instrumentation:

-

400 MHz (or higher) NMR spectrometer

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample and transfer it into a clean, dry NMR tube.

-

Using a Pasteur pipette, add approximately 0.6 mL of CDCl₃ with TMS to the NMR tube.

-

Cap the NMR tube and gently vortex the sample until the solid is completely dissolved.

-

-

Instrument Setup and Calibration:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

-

¹H NMR Spectrum Acquisition:

-

Set the appropriate spectral width (e.g., -2 to 12 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

-

¹³C NMR Spectrum Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set a wider spectral width (e.g., -10 to 220 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for all carbon signals.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Apply a Fourier transform to the FID.

-

-

Data Processing and Analysis:

-

Phase correct both the ¹H and ¹³C spectra to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction.

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons for each signal.

-

Identify the chemical shifts, multiplicities, and coupling constants (for ¹H) for all signals.

-

Assign the peaks to the corresponding atoms in the molecule based on the principles outlined in the previous sections.

-

subgraph "cluster_Prep" { label = "Sample Preparation"; bgcolor="#E8F0FE"; node [fillcolor="#FFFFFF"]; Weigh [label="Weigh Sample (5-10 mg)"]; Dissolve [label="Dissolve in CDCl₃ with TMS"]; Transfer [label="Transfer to NMR Tube"]; Weigh -> Dissolve -> Transfer; }

subgraph "cluster_Acq" { label = "Data Acquisition"; bgcolor="#E6F4EA"; node [fillcolor="#FFFFFF"]; Insert [label="Insert Sample into Spectrometer"]; Lock [label="Lock & Shim"]; Acquire_H1 [label="Acquire ¹H Spectrum"]; Acquire_C13 [label="Acquire ¹³C Spectrum"]; Insert -> Lock -> Acquire_H1 -> Acquire_C13; }

subgraph "cluster_Proc" { label = "Data Processing & Analysis"; bgcolor="#FEF7E0"; node [fillcolor="#FFFFFF"]; FT [label="Fourier Transform"]; Phase [label="Phase & Baseline Correction"]; Integrate [label="Integrate & Pick Peaks"]; Assign [label="Assign Signals"]; FT -> Phase -> Integrate -> Assign; }

Transfer -> Insert [lhead="cluster_Acq", ltail="cluster_Prep"]; Acquire_C13 -> FT [lhead="cluster_Proc", ltail="cluster_Acq"]; }

Figure 3: Standard Workflow for NMR Analysis

Conclusion

The spectroscopic characterization of this compound provides a unique and identifiable fingerprint that is essential for its use in research and development. The interplay of the aldehyde, methoxy, and bromo substituents results in predictable and interpretable ¹H NMR, ¹³C NMR, IR, and MS spectra. This guide serves as a comprehensive reference for scientists, enabling confident structural verification and purity assessment, thereby ensuring the integrity of subsequent synthetic applications. The provided experimental workflow for NMR analysis represents a robust and reliable method for obtaining high-quality data, which is a cornerstone of rigorous scientific practice.

References

- PubChem. This compound.

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 2-Bromo-4,6-dimethoxybenzaldehyde

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Bromo-4,6-dimethoxybenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this highly substituted benzaldehyde derivative through the lens of modern NMR spectroscopy. We will explore the nuanced effects of the bromo, methoxy, and aldehyde functionalities on the chemical shifts and coupling patterns within the molecule, offering a predictive framework grounded in established spectroscopic principles.

Introduction: The Role of NMR in the Structural Verification of Complex Aromatic Systems

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in organic chemistry, offering unparalleled insight into the molecular architecture of compounds. For a molecule such as this compound, with its distinct electronic and steric environments, NMR provides a definitive fingerprint for structural confirmation and purity assessment. The interplay of electron-donating methoxy groups and the electron-withdrawing bromo and aldehyde substituents creates a unique electronic landscape on the aromatic ring, which is sensitively reported by the chemical shifts of the constituent protons and carbons.[1]

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aldehydic proton, the two aromatic protons, and the protons of the two methoxy groups. The chemical shifts are largely dictated by the electronic effects of the substituents. The aldehyde group is strongly deshielding, while the methoxy groups are shielding, particularly at the ortho and para positions.[2] The bromine atom exerts a moderate deshielding effect.

Aldehydic Proton: The proton of the aldehyde group is expected to appear as a singlet in the downfield region of the spectrum, typically around δ 10.3 ppm . This significant downfield shift is a characteristic feature of aldehydic protons, which are strongly deshielded by the electronegative oxygen atom and the anisotropic effect of the carbonyl double bond.

Aromatic Protons: The aromatic region will feature two signals corresponding to the protons at the C3 and C5 positions.

-

H-3: This proton is situated between the bromine atom and a methoxy group. It is expected to be a doublet with a small meta-coupling to H-5. Due to the proximity of the electron-withdrawing bromine, its signal is predicted to be further downfield compared to H-5, at approximately δ 6.6 ppm .

-

H-5: This proton is flanked by two electron-donating methoxy groups. This environment will cause significant shielding, shifting its signal upfield. It is also expected to be a doublet due to meta-coupling with H-3. Its predicted chemical shift is around δ 6.4 ppm .

Methoxy Protons: The two methoxy groups, being chemically non-equivalent due to the substitution pattern, are expected to give rise to two distinct singlets.

-

4-OCH₃: The methoxy group at the C4 position will likely appear at approximately δ 3.90 ppm .

-

6-OCH₃: The methoxy group at the C6 position is predicted to have a similar chemical shift, around δ 3.85 ppm .

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents and resonance effects.[3]

Carbonyl Carbon: The carbon of the aldehyde group is the most deshielded carbon in the molecule and will appear at the lowest field, predicted to be around δ 188.0 ppm .[4]

Aromatic Carbons: The six aromatic carbons will each give a distinct signal.

-

C-1 (C-CHO): The carbon bearing the aldehyde group is expected at approximately δ 118.0 ppm .

-

C-2 (C-Br): The carbon attached to the bromine atom is predicted to be around δ 115.0 ppm .

-

C-3: This carbon, bonded to a proton, is anticipated at approximately δ 100.0 ppm .

-

C-4 (C-OCH₃): The carbon bearing a methoxy group is expected to be significantly downfield due to the oxygen attachment, around δ 165.0 ppm .

-

C-5: This protonated carbon is predicted to be the most upfield of the aromatic carbons due to the shielding from two adjacent methoxy groups, at approximately δ 95.0 ppm .

-

C-6 (C-OCH₃): Similar to C-4, this carbon is also attached to a methoxy group and is predicted to be around δ 162.0 ppm .

Methoxy Carbons: The carbons of the two methoxy groups will appear in the upfield region of the spectrum, with predicted chemical shifts of approximately δ 56.5 ppm and δ 56.0 ppm .

Data Summary

The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized in the table below.

| ¹H NMR | ¹³C NMR | ||

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| CHO | 10.3 | C=O | 188.0 |

| H-3 | 6.6 (d, J ≈ 2.0 Hz) | C-1 | 118.0 |

| H-5 | 6.4 (d, J ≈ 2.0 Hz) | C-2 | 115.0 |

| 4-OCH₃ | 3.90 (s) | C-3 | 100.0 |

| 6-OCH₃ | 3.85 (s) | C-4 | 165.0 |

| C-5 | 95.0 | ||

| C-6 | 162.0 | ||

| 4-OCH₃ | 56.5 | ||

| 6-OCH₃ | 56.0 |

Molecular Structure and NMR Assignments

The following diagram illustrates the structure of this compound with the numbering scheme used for the NMR assignments.

Caption: Molecular structure of this compound with key functional groups highlighted.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.

1. Sample Preparation:

-

Accurately weigh 10-20 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for its good solubilizing properties and relatively clean spectral window.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent to ensure field stability.

-

Shim the magnetic field to achieve optimal homogeneity, which is critical for obtaining sharp and well-resolved peaks.

3. ¹H NMR Data Acquisition Parameters:

-

Pulse Angle: A 30° or 45° pulse is typically sufficient for routine spectra.

-

Acquisition Time: Set between 2-4 seconds to ensure good digital resolution.

-

Relaxation Delay: A delay of 1-5 seconds between pulses is recommended to allow for full proton relaxation, ensuring accurate integration.

-

Number of Scans: Typically 8 to 16 scans are adequate for a sample of this concentration.

4. ¹³C NMR Data Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse program should be used to simplify the spectrum to singlets for each carbon.

-

Pulse Angle: A 30° pulse is generally used to allow for a shorter relaxation delay.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A 2-second delay is a good starting point.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

5. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

-

Peak pick to identify the precise chemical shifts of all signals in both ¹H and ¹³C spectra.

The following workflow diagram outlines the key steps in the NMR analysis process.

Caption: A streamlined workflow for the NMR analysis of organic compounds.

Conclusion

This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the fundamental principles of substituent effects on chemical shifts, researchers can confidently interpret the NMR data for this and structurally related molecules. The provided experimental protocol serves as a robust starting point for acquiring high-quality spectral data, which is essential for unambiguous structural elucidation in the fields of chemical synthesis and drug discovery.

References

- The Royal Society of Chemistry. (2016). Electronic Supplementary Information.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).

- PubMed. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones.

- ResearchGate. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments.

- AK Lectures. (n.d.). Aromatic Hydrogens and Electron Withdrawing Groups.

- SpectraBase. (n.d.). 2-Bromobenzaldehyde - Optional[13C NMR] - Chemical Shifts.

- Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm.

- NIST WebBook. (n.d.). Benzaldehyde, 2-bromo-.

- PhytoBank. (n.d.). 13C NMR Spectrum (PHY0032058).

- SpectraBase. (n.d.). 2-Bromo-6-methoxy-naphthalene - Optional[13C NMR] - Chemical Shifts.

- University of Puget Sound. (n.d.). NMR Chemical Shifts.

- WebMO. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Mass spectrometry fragmentation pattern of bromo-dimethoxybenzaldehydes

An In-Depth Technical Guide: Mass Spectrometry Fragmentation Patterns of Bromo-dimethoxybenzaldehydes

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of intermediates and final products is paramount. Bromo-dimethoxybenzaldehydes represent a class of compounds that are pivotal as precursors in the synthesis of various biologically active molecules. Their structural confirmation, especially the differentiation between isomers, presents a significant analytical challenge. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS) and employing electron ionization (EI), stands as a powerful and definitive technique for this purpose. The fragmentation pattern generated by EI-MS serves as a molecular fingerprint, providing rich structural information.

This guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the core fragmentation pathways of bromo-dimethoxybenzaldehydes. It moves beyond a simple cataloging of mass-to-charge ratios (m/z) to explain the causality behind the observed cleavages. By understanding the fundamental principles that govern how these molecules fragment, researchers can more confidently identify unknown analytes, differentiate between isomers, and validate synthetic outcomes.

Section 1: Foundational Principles of Electron Ionization (EI) Fragmentation

To accurately interpret the mass spectrum of a bromo-dimethoxybenzaldehyde, one must first grasp the fragmentation behavior of its constituent parts: the aromatic ring, the aldehyde group, the methoxy ethers, and the bromine substituent.

The Bromine Isotopic Signature: A Definitive Marker

Nature provides a convenient and highly reliable diagnostic tool for identifying bromine-containing compounds. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately a 1:1 ratio).[1][2] Consequently, any ion in the mass spectrum that retains the bromine atom will appear not as a single peak, but as a pair of peaks (a doublet) separated by two m/z units, with nearly identical intensities.[3] This M/M+2 pattern is a hallmark of a mono-brominated compound and is the first feature to look for when analyzing the mass spectrum.[4]

Fragmentation of Aromatic Aldehydes

Aromatic aldehydes exhibit highly characteristic fragmentation patterns under EI conditions.[5] The initial ionization typically removes an electron from the oxygen's lone pair or the aromatic pi system, forming the molecular ion (M⁺•). The most common and diagnostically significant fragmentation pathways include:

-

Loss of a Hydrogen Radical ([M-1]⁺): The cleavage of the aldehydic C-H bond is a facile process, resulting in a prominent peak at m/z corresponding to M-1.[6] This forms a highly stable acylium cation, which is often the base peak or one of the most intense signals in the spectrum.[7]

-

Loss of the Formyl Radical ([M-29]⁺): Cleavage of the bond between the aromatic ring and the carbonyl carbon results in the loss of the entire aldehyde group (•CHO), leading to a fragment at M-29.[5]

-

Loss of Carbon Monoxide ([M-28] from [M-1]⁺): The [M-1]⁺ acylium ion can subsequently lose a neutral molecule of carbon monoxide (CO), a very stable species. This results in a fragment ion corresponding to the aromatic ring itself.[6][7]

Influence of Methoxy Substituents

Methoxy groups (–OCH₃) on an aromatic ring also direct fragmentation in predictable ways. A common pathway is the loss of a methyl radical (•CH₃) via cleavage of the O–CH₃ bond, producing a prominent [M-15]⁺ ion.[8] A subsequent loss of carbon monoxide (CO) from this ion is also frequently observed.

Section 2: Core Fragmentation Pathways of Bromo-dimethoxybenzaldehydes

The molecular formula for bromo-dimethoxybenzaldehydes is C₉H₉BrO₃, giving a molecular weight of approximately 244 g/mol for the ⁷⁹Br isotope and 246 g/mol for the ⁸¹Br isotope. The mass spectrum is a composite of the fragmentation behaviors of each functional group, leading to a series of characteristic ions.

Pathway A: Aldehyde-Driven Fragmentation

This pathway is initiated by cleavages adjacent to the carbonyl group and is typically responsible for some of the most intense peaks in the spectrum.

-

Formation of the Molecular Ion (m/z 244/246): The initial electron impact ejects an electron to form the M⁺• radical cation.

-

Loss of Hydrogen Radical (m/z 243/245): The most favorable initial fragmentation is the loss of the aldehydic hydrogen radical, forming the stable bromo-dimethoxybenzoyl cation. This [M-1]⁺ ion is expected to be highly abundant.[6][9]

-

Loss of Carbon Monoxide (m/z 215/217): The [M-1]⁺ ion readily ejects a neutral CO molecule to form the bromo-dimethoxyphenyl cation. The appearance of a strong signal at m/z 215/217 is a strong indicator of this two-step process.

Caption: Aldehyde-driven fragmentation pathway.

Pathway B: Methoxy-Driven Fragmentation

Cleavage involving the two methoxy groups provides another set of diagnostic ions.

-

Loss of Methyl Radical (m/z 229/231): The molecular ion can lose a methyl radical from one of the methoxy groups to form an [M-15]⁺ ion.[8] The stability of this ion can be influenced by the position of the methoxy group relative to the other substituents.

-

Sequential Loss of CO (m/z 201/203): The [M-15]⁺ ion can then lose a molecule of carbon monoxide, leading to a fragment at m/z 201/203.

Caption: Methoxy-driven fragmentation pathway.

Pathway C: Halogen-Specific Fragmentation

Direct cleavage of the carbon-bromine bond is also a possible, though often less favorable, fragmentation route for aromatic halides compared to alpha-cleavage pathways.[10]

-

Loss of Bromine Radical (m/z 165): Cleavage of the Ar-Br bond results in the loss of a bromine radical (•Br). This generates a dimethoxybenzaldehyde cation at m/z 165. Critically, this ion will appear as a single peak, as the isotopic bromine atom has been lost. The presence of a peak at m/z 165 can serve as confirmation of the non-brominated portion of the molecule's structure.

Caption: Halogen-specific fragmentation pathway.

Section 3: Recommended Experimental Protocol: GC-MS Analysis

A robust and reproducible analytical method is essential for obtaining high-quality mass spectra. Gas chromatography is the preferred separation technique for these relatively volatile compounds.[11]

Caption: A typical experimental workflow for GC-MS analysis.

Sample Preparation

-

Solubilization: Accurately weigh approximately 1 mg of the bromo-dimethoxybenzaldehyde standard or sample.

-

Dilution: Dissolve the sample in 1 mL of a high-purity volatile solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.

-

Working Solution: Perform a serial dilution to a final concentration of approximately 10-50 µg/mL for analysis.

GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

GC Column: A non-polar or mid-polar capillary column, such as an HP-5ms (30 m x 0.25 mm x 0.25 µm), is recommended.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

-

Injection Port:

-

Mode: Splitless.

-

Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

-

Oven Temperature Program:

-

Initial Temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase at 15 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

Self-Validation Note: This program ensures sufficient separation from solvent and potential impurities while eluting the analytes as sharp peaks.

-

Mass Spectrometer Detector Settings

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns, enabling library matching.[12]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Scan Range: m/z 40-400. This range covers the expected molecular ions and all significant fragments.

-

Solvent Delay: 3-4 minutes to prevent the solvent peak from saturating the detector.

Section 4: Data Summary and Interpretation

The key to identifying a specific bromo-dimethoxybenzaldehyde and distinguishing it from its isomers lies in the relative abundances of the key fragment ions. While the m/z values will be the same, their intensities can vary based on the stability of the resulting ions, which is dictated by the substitution pattern on the aromatic ring.

Table 1: Summary of Predicted Key Fragment Ions for Bromo-dimethoxybenzaldehydes

| m/z (⁷⁹Br/⁸¹Br) | Proposed Ion Structure/Formula | Neutral Loss | Pathway | Diagnostic Value |

| 244 / 246 | [C₉H₉BrO₃]⁺• | - | - | Molecular Ion (M⁺•) |

| 243 / 245 | [C₉H₈BrO₃]⁺ | H• | A | Confirms aldehyde; often base peak |

| 229 / 231 | [C₈H₆BrO₃]⁺ | CH₃• | B | Confirms methoxy group presence |

| 215 / 217 | [C₈H₈BrO₂]⁺ | CHO• or (H• + CO) | A | Strong indicator of an aldehyde |

| 201 / 203 | [C₇H₅BrO₂]⁺ | CH₃• + CO | B | Confirms methoxy and subsequent CO loss |

| 165 (single peak) | [C₉H₉O₃]⁺ | Br• | C | Confirms the non-brominated backbone |

Conclusion

The mass spectrometric fragmentation of bromo-dimethoxybenzaldehydes is a predictable process governed by the established chemical behavior of the individual functional groups. By systematically analyzing the mass spectrum for key features—the M/M+2 bromine signature, the loss of H• and CHO• from the aldehyde, and the loss of CH₃• from the methoxy groups—researchers can achieve confident structural confirmation. The relative intensities of these fragment ions, governed by the specific isomeric arrangement, provide the final layer of detail required for unambiguous differentiation. The experimental protocol outlined herein provides a robust, self-validating framework for acquiring high-quality, reproducible data, empowering scientists in drug development and chemical synthesis to verify their molecular targets with the highest degree of certainty.

References

- Haglund, P., & Rappe, C. (1987). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Journal of High Resolution Chromatography, 10(11), 616-621.

- ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. ResearchGate.

- ResearchGate. (n.d.). Fragmentation products derived from 2-methoxybenzaldehyde (3) at 800 °C. ResearchGate.

- University of Manitoba. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS).

- Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-bromo-2-methylpropane.

- PubMed. (n.d.). [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples].

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Canvas. (2023). Bromo pattern in Mass Spectrometry. YouTube.

- PubMed. (n.d.). Formation of M + 15 ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry.

- SciELO. (n.d.). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes.

- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.

- PubMed. (2013). Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection.

- ResearchGate. (n.d.). Electron ionization time-of-flight mass spectrometry: Historical review and current applications.

- YouTube. (2022). Lec-28 || Mass fragmentation pattern of aldehydes.

- ResearchGate. (n.d.). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances.

- ResearchGate. (n.d.). GC-MS analysis data of a commercially available sample of benzaldehyde.

- Chegg.com. (2022). The mass spectrum of 4-methoxybenzaldehyde B is shown.

- ResearchGate. (n.d.). Proposed fragmentation patterns and characteristic ions of....

- Scribd. (n.d.). Fragmentation of BENZALDEHYDE (Maina).

- PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde.

- Chemistry LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes.

- Restek. (n.d.). Benzaldehyde.

- YouTube. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds.

- YouTube. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry.

- Doc Brown's Chemistry. (n.d.). Mass spectrum of benzaldehyde fragmentation pattern.

- YouTube. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.

Sources

- 1. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. scribd.com [scribd.com]

- 8. chegg.com [chegg.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

FT-IR analysis of 2,6-dimethoxybenzaldehyde functional groups

An In-depth Technical Guide to the FT-IR Analysis of 2,6-Dimethoxybenzaldehyde

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2,6-dimethoxybenzaldehyde, a pivotal aromatic aldehyde derivative. An understanding of this compound's vibrational spectroscopy is crucial for its identification, purity assessment, and the study of its chemical transformations in various research and development settings, particularly in drug discovery where it serves as a versatile building block.[1][2] This document outlines the characteristic IR absorption bands, provides a detailed experimental protocol for spectral acquisition, and presents logical visualizations of the molecular structure and its spectral correlations.

Introduction: The Role of Vibrational Spectroscopy

2,6-Dimethoxybenzaldehyde (C₉H₁₀O₃) is a solid organic compound characterized by an aldehyde functional group and two methoxy groups attached to a benzene ring.[1][3] The spatial arrangement and electronic interactions between these groups give rise to a unique infrared spectrum, which serves as a molecular "fingerprint".[4] FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. By analyzing these absorption frequencies, we can identify the functional groups present, confirm the compound's identity, and assess its purity.

Molecular Structure and Key Functional Groups

The interpretation of the FT-IR spectrum of 2,6-dimethoxybenzaldehyde is rooted in the vibrational modes of its constituent functional groups. The molecule's structure dictates the specific frequencies at which it will absorb IR radiation. The primary functional groups of interest are:

-

The Aldehyde Group (-CHO): Comprising a carbonyl (C=O) double bond and a C-H bond.

-

The Aryl Ether Linkages (Ar-O-CH₃): Characterized by C-O-C bonds.

-

The Aromatic Ring: A benzene ring with a specific substitution pattern.

Detailed FT-IR Spectral Analysis

The FT-IR spectrum of 2,6-dimethoxybenzaldehyde is characterized by a series of absorption bands corresponding to the vibrational modes of its specific functional groups.

Aldehyde Group (-CHO) Vibrations

-

C=O Carbonyl Stretching: The most prominent peak in the spectrum is typically the strong absorption from the carbonyl (C=O) stretch. For saturated aldehydes, this peak appears near 1730 cm⁻¹. However, in 2,6-dimethoxybenzaldehyde, the aldehyde group is conjugated with the aromatic ring. This conjugation allows for delocalization of π-electrons, which slightly weakens the C=O double bond and lowers its vibrational frequency. Therefore, the C=O stretching band is expected to appear at a lower wavenumber, typically around 1685-1705 cm⁻¹ .[5][6] For 2,6-dimethoxybenzaldehyde specifically, a strong peak is observed at approximately 1685 cm⁻¹ .[7]

-

C-H Aldehydic Stretching: A highly diagnostic feature for aldehydes is the C-H stretching vibration of the aldehyde proton. This typically gives rise to two weak bands, known as a Fermi doublet, between 2850 and 2700 cm⁻¹ .[8] The appearance of these two bands is due to an interaction (Fermi resonance) between the fundamental C-H stretching vibration and the first overtone of the aldehydic C-H bending vibration.[8] In the spectrum of 2,6-dimethoxybenzaldehyde, these weak absorptions are found around ~2820 and ~2720 cm⁻¹ .[7] Their presence is a strong confirmation of the aldehyde functional group.

Aryl Ether and Methoxy Group Vibrations

-